![molecular formula C13H13FO2 B11799338 (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol](/img/structure/B11799338.png)
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4,5-dimethylfuran with benzaldehyde in the presence of a reducing agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling of reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Therapeutic Potential
Research indicates that compounds with similar structures often exhibit promising therapeutic potential. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol may display a range of biological activities, including:
- Antimicrobial properties
- Anticancer activity
- Anti-inflammatory effects
Studies have shown that the compound can interact with various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications .
Case Studies
Recent investigations into the biological activity of this compound have utilized techniques such as:
- Molecular docking : This method assesses how the compound binds to target proteins, providing insights into its efficacy as a drug candidate.
- In vitro assays : These studies evaluate the compound's effects on cell lines to determine its cytotoxicity and potential therapeutic benefits.
Applications in Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals.
Binding Studies
Interaction studies reveal that this compound can bind effectively to various biological targets. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : This technique measures the binding affinity between the compound and its target.
- Fluorescence spectroscopy : Used to study conformational changes upon binding.
These studies are essential for determining the safety and efficacy of this compound in potential therapeutic applications .
Mechanism of Action
The mechanism of action of (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use . Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluorofuran-2-yl)(phenyl)methanol
- (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
- (4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- (3-Fluorofuran-2-yl)(o-tolyl)methanol
- (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol
Uniqueness
(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is unique due to the presence of both fluoro and dimethyl substituents on the furan ring, which can influence its reactivity and interactions with other molecules . This makes it a valuable intermediate in the synthesis of various organic compounds .
Biological Activity
The compound (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is an organic molecule characterized by a furan ring substituted with a fluorine atom and two methyl groups, alongside a phenyl group attached to a methanol moiety. Its unique structural features have led to significant interest in its potential biological activities.
- Molecular Formula : C12H13F O
- Structure : The compound consists of a furan ring with methyl and fluorine substituents, which may enhance its reactivity and ability to interact with biological targets.
Biological Activity
Research indicates that This compound exhibits a range of biological activities, predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS). These activities include:
- Anticancer Properties : Compounds with similar structures often show promising anticancer activity. For instance, derivatives of benzo[b]furan have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that the furan moiety may contribute to such activity .
- Antimicrobial Effects : The presence of the fluorine atom in the structure may enhance antimicrobial properties, as seen in other fluorinated compounds.
The biological activity of this compound is likely due to its ability to interact with various biological targets. Interaction studies suggest that it can bind effectively to proteins and enzymes involved in critical cellular processes. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.
Case Studies and Research Findings
- Anticancer Studies :
- A study on structurally similar compounds revealed that modifications at specific positions on the furan ring significantly impacted their anticancer efficacy. For example, compounds with methyl groups at certain positions exhibited enhanced activity against cancer cell lines by inducing apoptosis through caspase activation .
- Antimicrobial Activity :
- Research has shown that fluorinated compounds often possess increased antimicrobial properties. Similar compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
4-Methylphenol | Aromatic ring with a methyl group | Known for its antiseptic properties | Antimicrobial |
2-Fluorophenol | Fluorine-substituted phenol | Exhibits different reactivity patterns | Antimicrobial |
3-Methylfuran | Methylated furan derivative | Used in organic synthesis and flavoring | Potential anticancer |
Phenol | Simple aromatic alcohol | Widely used in industrial applications | Antimicrobial |
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(3-fluoro-4,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI Key |
OZRKRHKPAAOIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1F)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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